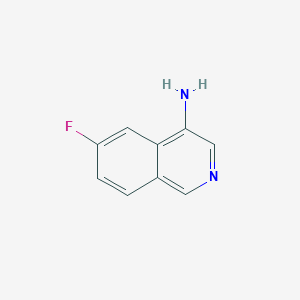

6-Fluoroisoquinolin-4-amine

Description

Significance of Fluorine Substitution in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic molecules is a widely used strategy in drug discovery and materials science. numberanalytics.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds when it replaces a hydrogen atom. numberanalytics.com Its small size allows it to act as a "super-hydrogen," while its high electronegativity can significantly alter a molecule's electronic properties, conformation, and metabolic stability. numberanalytics.comresearchgate.net In medicinal chemistry, this can lead to enhanced biological activity, improved membrane permeability, and better pharmacokinetic profiles. nih.gov The C-F bond is exceptionally strong, which often increases the metabolic stability of a drug, prolonging its effect. numberanalytics.com It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom, highlighting its critical role in the development of effective therapeutic agents. numberanalytics.com

Overview of Isoquinoline (B145761) as a Core Scaffold in Chemical Research

The isoquinoline scaffold is a bicyclic aromatic heterocycle containing a pyridine (B92270) ring fused to a benzene (B151609) ring. This structure is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular framework in a multitude of biologically active compounds. nih.govresearchgate.net Isoquinoline derivatives are found in numerous natural alkaloids and have been developed into drugs for a wide range of diseases, including cancer, infections, and neurological disorders. nih.govnih.gov The versatility of the isoquinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and physical properties of the molecule to optimize its interaction with biological targets. researchgate.net Its presence in many clinically used drugs underscores its importance as a foundational structure in the design and discovery of new therapeutic agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroisoquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCWENXIJQYDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 6 Fluoroisoquinolin 4 Amine

6-Fluoroisoquinolin-4-amine is a specialty chemical building block used in research and development. Its specific structure, combining the robust isoquinoline (B145761) framework with the influential properties of a fluorine substituent and a reactive amine group, makes it a valuable intermediate in the synthesis of more complex molecules.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1780542-36-0 |

| Molecular Formula | C₉H₇FN₂ |

| Molecular Weight | 162.17 g/mol |

| Physical Form | White to Yellow Solid |

| Purity | Typically ≥95% |

Synthesis and Characterization

The synthesis of substituted isoquinolines is a well-established field in organic chemistry. Routes to compounds like 6-Fluoroisoquinolin-4-amine often involve multi-step sequences starting from simpler, commercially available precursors. For instance, a common strategy involves the construction of the isoquinoline (B145761) core from appropriately substituted benzaldehydes or benzylamines, followed by functional group manipulations to install the fluorine and amine moieties at the desired positions. rsc.org

The structural confirmation of this compound relies on standard analytical techniques.

| Analytical Data | Description |

| ¹H NMR | The proton nuclear magnetic resonance spectrum would show distinct signals for each of the aromatic and amine protons, with chemical shifts and coupling constants characteristic of the substituted isoquinoline ring system. |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance spectrum would display unique resonances for each carbon atom in the molecule. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹JCF), a hallmark of C-F bonds. |

| Mass Spectrometry | Mass spectrometry would confirm the molecular weight of the compound, showing a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to its chemical formula, C₉H₇FN₂. |

Derivatization and Chemical Transformations of 6 Fluoroisoquinolin 4 Amine

Functional Group Interconversions on the Isoquinoline (B145761) Core

Functional group interconversion is a fundamental strategy in organic synthesis, allowing for the transformation of one functional group into another. youtube.comsigmaaldrich.comresearchgate.net In the context of 6-Fluoroisoquinolin-4-amine, the primary amino group at the C4 position is a prime site for such transformations. One of the most significant interconversions is the diazotization of the amino group, followed by a Sandmeyer or Sandmeyer-type reaction. wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com

The process begins with the treatment of the aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. masterorganicchemistry.com This highly reactive intermediate can then be subjected to various nucleophiles, often in the presence of a copper(I) catalyst, to introduce a range of substituents. wikipedia.orgorganic-chemistry.org For instance, treatment with copper(I) chloride or copper(I) bromide would yield the corresponding 4-chloro- or 4-bromo-6-fluoroisoquinoline. wikipedia.orgmasterorganicchemistry.com Similarly, reaction with copper(I) cyanide would introduce a cyano group at the C4 position. masterorganicchemistry.com These halogenated and cyano-substituted isoquinolines are versatile intermediates for further synthetic elaborations, including cross-coupling reactions.

Selective Functionalization at the Amino Group

The amino group of this compound is a nucleophilic center that readily participates in a variety of chemical reactions, allowing for the introduction of diverse functionalities. These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

Acylation and Sulfonylation Reactions of the C4-Amino Group

The primary amino group at the C4 position of this compound can be readily acylated or sulfonated to form the corresponding amides and sulfonamides, respectively. These functional groups are prevalent in many biologically active compounds.

Acylation Reactions:

Acylation of the C4-amino group can be achieved using various acylating agents, such as acid anhydrides or acyl chlorides. wikipedia.orghighfine.comlibretexts.orglibretexts.org The reaction with an acid anhydride, for example, acetic anhydride, proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding N-acetylated product. libretexts.org This reaction typically requires a base to neutralize the carboxylic acid byproduct. libretexts.org

The general reaction involves the attack of the amine's lone pair on one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a carboxylate leaving group, followed by deprotonation, affords the stable amide. libretexts.orglibretexts.org

Sulfonylation Reactions:

Similarly, sulfonylation of the C4-amino group can be accomplished by reacting it with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. ekb.egcbijournal.comnih.govarkat-usa.orgorganic-chemistry.org This reaction produces the corresponding sulfonamide, a key functional group in many pharmaceutical agents. numberanalytics.com The synthesis of various quinazoline (B50416) sulfonamide derivatives has been reported using sodium hydride as a base in a mixture of DMF and THF. cbijournal.com The sulfonyl chloride group itself can be introduced onto a fluoroisoquinoline ring through chlorosulfonylation, which can then be reacted with various amines.

| Reagent Type | General Reagent | Product Type |

| Acylating Agent | Acetic Anhydride | N-(6-fluoro-4-isoquinolinyl)acetamide |

| Sulfonylating Agent | Benzenesulfonyl Chloride | N-(6-fluoro-4-isoquinolinyl)benzenesulfonamide |

Alkylation Reactions of the Amine Functionality

Alkylation of the amino group in this compound introduces alkyl substituents, which can modulate the compound's steric and electronic properties. Several methods can be employed for N-alkylation.

Direct alkylation with alkyl halides is a common method but can suffer from a lack of selectivity, often leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts, because the product amine can be more nucleophilic than the starting amine. organic-chemistry.orgnih.gov

A more controlled approach is reductive amination . wikipedia.orgmasterorganicchemistry.comyoutube.com This method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). wikipedia.orgmasterorganicchemistry.com

Another powerful method for the synthesis of N-aryl amines is the Buchwald-Hartwig amination . numberanalytics.comwikipedia.orglibretexts.orgnrochemistry.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine. wikipedia.org While typically used to form aryl amines, variations of this reaction can be applied to the alkylation of amines. The reaction generally involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. numberanalytics.com

| Alkylation Method | Key Reagents | Product Type |

| Direct Alkylation | Alkyl Halide (e.g., Iodomethane) | N-alkyl-6-fluoroisoquinolin-4-amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | N-alkyl-6-fluoroisoquinolin-4-amine |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base | N-aryl-6-fluoroisoquinolin-4-amine |

Derivatization Strategies for Analytical Characterization of Amines

For analytical purposes, such as high-performance liquid chromatography (HPLC), primary amines that lack a strong chromophore or fluorophore are often derivatized to enhance their detection. sigmaaldrich.comresearchgate.netnih.govijcce.ac.irscientificlabs.iesbq.org.brsigmaaldrich.comresearchgate.netnih.gov Several reagents are commonly used for this purpose.

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives that can be easily detected. ijcce.ac.irsigmaaldrich.comresearchgate.netnih.gov The derivatization is typically carried out in a basic buffer. ijcce.ac.irnih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl) is another widely used derivatizing agent that reacts with primary and secondary amines to form stable, fluorescent carbamate (B1207046) derivatives. sigmaaldrich.comresearchgate.netscientificlabs.iesbq.org.brnih.gov This reaction is also typically performed under basic conditions. sbq.org.brnih.gov

These derivatization methods allow for the sensitive and quantitative analysis of amines like this compound in various matrices.

| Derivatizing Agent | Abbreviation | Functional Group Formed | Detection Method |

| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl Chloride | Sulfonamide | Fluorescence |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Carbamate | Fluorescence/UV |

| o-Phthalaldehyde | OPA | Isoindole | Fluorescence/UV |

Halogen Exchange and Further Fluorination Strategies on the Isoquinoline Ring

The fluorine atom at the C6 position of the isoquinoline ring can potentially be exchanged for other halogens, although this can be challenging. The Finkelstein reaction , which involves the exchange of a halide for another, is a classic method for such transformations. organic-chemistry.orgnih.gov Copper-catalyzed halogen exchange reactions have been developed for aryl halides, which could be applicable to the 6-fluoroisoquinoline (B87247) system. organic-chemistry.orgnih.govfrontiersin.org For instance, treatment with a copper(I) halide in the presence of a suitable ligand could potentially replace the fluorine with another halogen.

Further fluorination of the isoquinoline ring is also a possibility. Direct fluorination of heterocyclic compounds can be achieved using elemental fluorine, though this method can lack selectivity. smolecule.com Other fluorinating agents, such as Selectfluor®, can be used for electrophilic fluorination. smolecule.com Nucleophilic aromatic substitution (SNAr) on a suitably activated isoquinoline precursor, for example, a chloro- or nitro-substituted isoquinoline, with a fluoride (B91410) source like potassium fluoride, is another viable strategy to introduce additional fluorine atoms onto the ring.

Regioselective Modifications of the Fluorinated Isoquinoline Ring System

The existing substituents on the this compound ring direct the position of further modifications. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution, while the fluorine atom is a deactivating group but also an ortho-, para-director. savemyexams.comlibretexts.org The interplay of these electronic effects, along with the inherent reactivity of the isoquinoline nucleus, governs the regioselectivity of subsequent reactions.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is a key reaction for modifying the isoquinoline ring, particularly on the pyridine part. libretexts.orgehu.esresearchgate.net Halogen atoms at the C1 and C3 positions of the isoquinoline ring are particularly susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen. ijcce.ac.ir Therefore, if this compound were to be converted to a 1-halo-6-fluoroisoquinolin-4-amine derivative, this position would be a prime site for introducing a wide variety of nucleophiles. The fluorine at C6 is generally less reactive towards SNAr unless activated by strongly electron-withdrawing groups. libretexts.org

Spectroscopic and Structural Elucidation of 6 Fluoroisoquinolin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms. For fluorinated heterocyclic compounds like 6-Fluoroisoquinolin-4-amine, multinuclear NMR experiments, including 1H, 13C, and 19F NMR, are essential for unambiguous structure assignment.

Proton NMR (1H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound, the 1H NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the amine protons.

The chemical shifts (δ) of the protons are influenced by the electron density of their local environment. The electronegative fluorine atom and the nitrogen of the isoquinoline ring system significantly affect the shifts of adjacent protons. The protons on the pyridine (B92270) ring (H-1 and H-3) and the benzene (B151609) ring (H-5, H-7, H-8) would all resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm.

The signal for the H-5 proton is anticipated to appear as a doublet of doublets due to coupling with the adjacent fluorine atom (3JHF, ortho coupling) and the H-7 proton (4JHH, meta coupling). Similarly, the H-7 proton's signal would be split by the H-8 proton (3JHH, ortho coupling) and the fluorine atom at C-6 (3JHF, ortho coupling). The H-8 proton would likely appear as a doublet, coupled to H-7. The amine (-NH2) protons typically appear as a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration.

For instance, in the related compound 6-Aminoquinoline, the aromatic protons are observed in the range of 6.8 to 8.7 ppm. researchgate.net The introduction of a fluorine atom at the C-6 position in the isoquinoline ring would further influence these shifts, generally causing a downfield shift for protons in close proximity.

Table 1: Predicted 1H NMR Chemical Shifts and Coupling Constants for Aromatic Protons in this compound Derivatives Data presented is based on analogous fluoroquinoline and fluoroisoquinoline structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | 8.5 - 9.0 | s | - |

| H-3 | 7.0 - 7.5 | s | - |

| H-5 | 7.8 - 8.2 | dd | 3JHF ≈ 8-10, 4JHH ≈ 2-3 |

| H-7 | 7.4 - 7.8 | dd | 3JHH ≈ 8-9, 3JHF ≈ 8-10 |

| H-8 | 7.9 - 8.3 | d | 3JHH ≈ 8-9 |

| NH2 | 4.5 - 6.0 | br s | - |

| s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet |

Carbon-13 NMR (13C NMR) spectroscopy provides direct insight into the carbon framework of a molecule. pressbooks.pub Each non-equivalent carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the number of carbon atoms and their hybridization state.

The chemical shifts in 13C NMR are spread over a much wider range (0-220 ppm) than in 1H NMR, which minimizes signal overlap. pressbooks.puboregonstate.edu The carbon atoms of the isoquinoline ring are expected to resonate between δ 100 and 165 ppm. The most significant feature in the 13C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine (C-F) coupling. The carbon directly bonded to the fluorine atom (C-6) will appear as a doublet with a large one-bond coupling constant (1JCF), typically in the range of 240-260 Hz. Carbons that are two (2JCF), three (3JCF), or even four (4JCF) bonds away from the fluorine atom will also exhibit smaller couplings, providing invaluable information for assigning the signals of the benzene portion of the isoquinoline ring. worktribe.comresearchgate.net

The chemical shifts are also influenced by the amino group at C-4. The C-4 carbon, directly attached to the nitrogen, would be shifted downfield, while adjacent carbons might experience a slight shielding effect. Computational methods, such as Gauge-Including Atomic Orbital (GIAO) NMR calculations, are often used to predict and help assign 13C NMR shifts in such complex heterocyclic systems. worktribe.comresearchgate.net

Table 2: Representative 13C NMR Chemical Shifts and C-F Coupling Constants for 4-Fluoroisoquinoline Derivatives Data extracted from a study on 4-Fluoroisoquinoline-3-carbaldehyde. rsc.org

| Carbon | Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |

| C-4 (F-bearing) | 158.3 | 1JCF = 280.7 |

| C-4a | 126.7 | 2JCF = 15.9 |

| C-8a | 132.1 | 2JCF = 5.8 |

| C-5 | 121.7 | 3JCF = 5.1 |

| C-8 | 132.4 | 3JCF = 4.7 |

| C-1 | 149.0 | 4JCF = 5.4 |

| C-7 | 127.6 | 4JCF = 1.9 |

| C-6 | 131.9 | 4JCF = 1.5 |

Fluorine-19 NMR (19F NMR) is a highly sensitive technique used to probe the fluorine atoms within a molecule. nih.gov Since 19F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals. The chemical shift of a fluorine nucleus is extremely sensitive to its electronic environment, spanning a vast range of over 300 ppm. nih.gov This sensitivity makes 19F NMR an excellent tool for confirming the presence and position of fluorine substituents.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. For this compound, COSY would show correlations between H-7 and H-8, confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. This allows for the unambiguous assignment of which proton is attached to which carbon, for example, linking the 1H signal of H-5 to the 13C signal of C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In a rigid aromatic system like this, NOESY can help confirm assignments by showing spatial proximity between, for example, the H-5 proton and the amine protons at C-4.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula for the molecular ion. For this compound (C9H7FN2), the calculated exact mass of the protonated molecule [M+H]+ is 163.0675. An HRMS measurement yielding a value very close to this, for example, 163.0671, would provide strong evidence for the proposed molecular formula, thereby confirming the identity of the compound. This technique is crucial for distinguishing between isomers that have the same nominal mass but different elemental compositions. HRMS data is routinely used to confirm the successful synthesis of target compounds. rsc.org

Fragmentation Pathways and Structural Information from MS/MS Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing the fragmentation patterns of a selected precursor ion. For this compound, electrospray ionization (ESI) would typically be used to generate the protonated molecule, [M+H]⁺, which is then isolated and subjected to collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's connectivity and the relative stability of its substructures.

The fragmentation of protonated isoquinoline derivatives is influenced by the proton's mobility and the stability of the resulting fragments. gre.ac.ukuab.edu The presence of the amino and fluoro substituents on the isoquinoline core directs the fragmentation in specific ways. The primary fragmentation pathways for protonated this compound are expected to involve cleavages of the heterocyclic ring and losses of small neutral molecules.

Key expected fragmentation pathways include:

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for many nitrogen-containing heterocyclic compounds, including quinolines and isoquinolines, is the elimination of HCN (27 Da). nih.govacs.org This occurs via cleavage of the pyridine ring.

Loss of Ammonia (B1221849) (NH₃): The amino group at the 4-position can be eliminated as a neutral loss of ammonia (17 Da), particularly after protonation. researchgate.net

Loss of a Fluorine Radical (F•) or Hydrogen Fluoride (B91410) (HF): While C-F bonds are strong, the loss of a fluorine radical (19 Da) or, more commonly, the elimination of HF (20 Da) can occur under CID conditions, providing evidence for the presence and location of the fluorine substituent.

These fragmentation patterns allow for the confident identification of the this compound core structure in complex mixtures or during reaction monitoring. researchgate.net

Table 1: Predicted MS/MS Fragmentation of Protonated this compound ([C₉H₇FN₂ + H]⁺, m/z 163.07)

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 163.07 | HCN | 136.06 | Fluoronaphthalene-type cation |

| 163.07 | NH₃ | 146.06 | 6-Fluoroisoquinoline (B87247) cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of the amine group, the aromatic system, and the carbon-fluorine bond. rsc.org

The key vibrational modes for this compound are:

N-H Stretching: Primary amines (R-NH₂) typically show two distinct, sharp bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. youtube.com

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the isoquinoline ring system are expected to appear just above 3000 cm⁻¹. libretexts.org

C=C and C=N Ring Stretching: The aromatic ring itself gives rise to a series of characteristic absorptions between 1600 cm⁻¹ and 1450 cm⁻¹, resulting from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused rings. researchgate.net

N-H Bending: The scissoring vibration of the primary amine group typically appears as a moderately strong band in the 1650-1580 cm⁻¹ region. youtube.com

C-F Stretching: The carbon-fluorine bond gives rise to a strong and characteristic absorption in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. This band is often one of the most intense in the spectrum and is a clear indicator of fluorination. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium, Sharp |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |

| Aromatic Ring | C=C and C=N Ring Stretch | 1600 - 1450 | Medium, Multiple Bands |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. nih.gov

The UV-Vis spectrum of isoquinoline itself shows characteristic absorptions arising from π → π* transitions. The introduction of substituents significantly modifies the spectrum. The amino group (-NH₂) at the 4-position acts as a powerful auxochrome, a group that extends the conjugated system through its lone pair of electrons. This extension of conjugation lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the parent isoquinoline. researchgate.net The fluorine atom at the 6-position generally has a smaller, often bathochromic, effect on the absorption spectrum. acs.org

The spectrum of this compound is expected to show intense bands corresponding to π → π* transitions, characteristic of the extended aromatic system. A weaker absorption at a longer wavelength, corresponding to an n → π* transition involving the lone pair electrons on the nitrogen atoms, may also be observed. masterorganicchemistry.com

Table 3: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Characteristics |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | 220 - 280 | High Molar Absorptivity (ε) |

| π → π* | π → π* | 300 - 360 | High to Medium Molar Absorptivity (ε) |

Chromatographic Techniques for Purity Assessment and Characterization

Chromatography is an indispensable technique for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice for purity assessment and characterization. helsinki.firesearchgate.net

A typical method would involve reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar mixture, such as acetonitrile and water or methanol and water. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aromatic nature, this compound would be well-retained on a C18 column.

To ensure good peak shape for the basic amine functionality, a small amount of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase. sielc.com This protonates the amine, reducing undesirable interactions with residual silanol groups on the stationary phase.

Detection is commonly achieved using a UV detector, set at one of the compound's absorption maxima (e.g., ~254 nm or ~330 nm), or a Diode Array Detector (DAD) which can acquire the full UV-Vis spectrum of the eluting peak, aiding in peak identification. nih.gov For unequivocal identification and structural confirmation, the chromatograph is often coupled to a mass spectrometer (LC-MS), allowing for the acquisition of mass data for each separated component. researchgate.netnih.gov

Table 4: Typical HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV/DAD at 254 nm and 330 nm; or ESI-MS |

| Injection Volume | 5 - 10 µL |

Computational Chemistry and Theoretical Studies of 6 Fluoroisoquinolin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are instrumental in elucidating the electronic and structural properties of compounds such as 6-Fluoroisoquinolin-4-amine.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry to its lowest energy state.

These calculations would yield key electronic parameters that govern the molecule's reactivity. The distribution of electron density, for instance, can highlight electrophilic and nucleophilic sites. The presence of the electron-withdrawing fluorine atom at the 6-position and the electron-donating amine group at the 4-position is expected to significantly influence the electronic landscape of the isoquinoline (B145761) ring system. This substitution pattern can affect the molecule's chemical and physical properties.

Table 1: Calculated Electronic Properties of a Related Isoquinoline Derivative (Example)

| Parameter | Value |

| Dipole Moment (Debye) | 3.5 |

| Total Energy (Hartree) | -550 |

| Ionization Potential (eV) | 8.2 |

| Electron Affinity (eV) | 1.5 |

Note: This table is illustrative and based on typical values for similar heterocyclic compounds. Specific values for this compound would require dedicated calculations.

Molecular Orbital Analysis and Frontier Orbitals

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of MO analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely involving the amine group and the aromatic ring.

The LUMO is the lowest energy orbital that can accept electrons, signifying the molecule's electrophilic or acidic nature. The LUMO would likely be distributed over the isoquinoline ring, influenced by the electronegative fluorine atom.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 2: Frontier Orbital Energies of a Substituted Quinoline (Example)

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Note: This table provides example values. Actual energies for this compound would need to be calculated.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its interactions with biological targets. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For instance, in a hypothetical reaction involving electrophilic substitution on the isoquinoline ring, computational modeling could predict the most likely site of attack by comparing the activation energies for substitution at different positions. These studies can provide a detailed, step-by-step understanding of the reaction mechanism at the atomic level.

Conformer Analysis and Conformational Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with a rotatable group like the amine group in this compound, different conformers can exist.

Computational methods can be used to:

Identify all possible stable conformers.

Calculate the relative energies of these conformers to determine their populations at a given temperature.

Determine the energy barriers for interconversion between conformers.

Factors influencing conformational stability include steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. While the isoquinoline ring itself is rigid, the orientation of the amine group's hydrogen atoms can lead to different rotational isomers (rotamers). Understanding the preferred conformation is crucial as it can dictate how the molecule interacts with other molecules, such as biological receptors.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can aid in the assignment of experimental signals.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated to generate theoretical IR and Raman spectra. This is useful for assigning vibrational modes observed in experimental spectra.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

By comparing the computationally predicted spectra with experimentally obtained spectra, researchers can confirm the structure of the synthesized compound and validate the accuracy of the computational methods used.

Role and Utility As a Heterocyclic Scaffold in Advanced Organic Synthesis

6-Fluoroisoquinolin-4-amine as a Building Block for Complex Chemical Entities

The primary utility of this compound in organic synthesis lies in its function as a robust building block. The key to its versatility is the primary amino group at the C-4 position, which serves as a handle for a wide array of chemical transformations. This amine allows for the direct attachment of various side chains and functional groups, enabling the systematic construction of more elaborate molecular architectures.

Common synthetic transformations that can be applied to the 4-amino group include:

Acylation: Reaction with acyl chlorides or carboxylic acids (often activated with coupling agents) to form amide bonds. This is one of the most fundamental reactions for elaborating the core structure.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which are important functional groups in many therapeutic agents.

Alkylation and Arylation: The amino group can participate in nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce alkyl or aryl substituents.

Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine, which is then reduced to yield secondary or tertiary amines.

The fluorine atom at the C-6 position is more than a passive substituent. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance key properties of a drug candidate, such as metabolic stability, binding affinity, and membrane permeability. Therefore, by starting a synthesis with this compound, this beneficial atom is pre-installed in the final molecule, streamlining the synthetic route and avoiding potentially harsh fluorination steps at later stages.

Integration into Diverse Heterocyclic Systems through Further Transformations

Beyond simple derivatization of the amino group, the this compound scaffold can be integrated into more complex, polycyclic heterocyclic systems. The existing isoquinoline (B145761) ring and the reactive amino group can participate in cyclization reactions to build fused-ring structures.

For instance, the amino group can act as a nucleophile in reactions designed to form new rings. By choosing a reagent with two electrophilic sites, chemists can construct a third ring fused to the isoquinoline core. An example of this strategy involves the reaction with α,β-unsaturated carbonyl compounds or similar synthons, which can lead to the formation of pyridone or other heterocyclic rings fused at the 4- and 5-positions of the isoquinoline system. Such transformations are invaluable for creating novel, three-dimensional scaffolds that can explore new regions of chemical space.

The table below summarizes potential transformations for integrating the scaffold into larger systems.

| Reaction Type | Reagent Class | Resulting Heterocyclic System |

| Condensation/Cyclization | Diketones, Ketoesters | Fused Pyridines, Pyrimidines |

| Pictet-Spengler Reaction | Aldehydes | Fused Tetrahydroisoquinolines |

| Multi-component Reactions | Aldehydes, Isocyanides, etc. | Complex Fused Heterocycles |

These reactions highlight the scaffold's ability to serve not just as a decorated core but as an integral component in the construction of entirely new and diverse heterocyclic frameworks.

Applications in Scaffold-Based Library Synthesis and Medicinal Chemistry Research

In modern drug discovery, the synthesis of compound libraries around a central "privileged" scaffold is a cornerstone strategy for identifying new therapeutic leads. The this compound framework is exceptionally well-suited for this approach. A privileged scaffold is a molecular core that is known to bind to multiple biological targets, increasing the probability that its derivatives will exhibit useful biological activity. The isoquinoline ring system is widely recognized as such a scaffold.

The combination of the isoquinoline core, the reactive amino handle, and the fluorine atom makes this compound an ideal starting point for creating a focused library of potential drug candidates. For example, in the development of kinase inhibitors, which are a major class of anti-cancer drugs, scaffolds containing a nitrogen heterocycle are common. Closely related 6-aminoisoquinoline (B57696) compounds have been utilized as scaffolds for Rho kinase inhibitors, demonstrating the value of this core structure in medicinal chemistry. google.com

By starting with this compound, a library can be generated by reacting it with a diverse set of building blocks (e.g., a collection of different carboxylic acids or sulfonyl chlorides). This process, known as diversity-oriented synthesis, allows for the rapid creation of hundreds or thousands of related but structurally distinct molecules. These libraries can then be screened against biological targets like protein kinases to identify compounds with high potency and selectivity. nih.gov The fluorine atom at the 6-position is particularly advantageous in this context, as it can significantly modulate the electronic properties and binding interactions of the final compounds within the target protein's active site.

Strategic Importance in Contemporary Synthetic Organic Chemistry

The strategic importance of this compound in contemporary synthesis stems from the convergence of three key chemical trends: the enduring value of privileged heterocyclic scaffolds, the increasing use of fluorine in functional molecules, and the demand for modular building blocks for efficient synthesis.

Privileged Scaffold: Isoquinolines are present in numerous natural products and FDA-approved drugs, confirming their biological relevance. Building upon this established framework provides a higher likelihood of success in drug discovery programs.

Organofluorine Chemistry: The strategic incorporation of fluorine is a major theme in modern medicinal chemistry and materials science. Using a pre-fluorinated building block like this compound is an efficient and reliable strategy that avoids the challenges associated with late-stage fluorination.

Modular Synthesis: The compound is a prime example of a modular building block. The distinct reactive site (the 4-amino group) allows for predictable and controlled elaboration of the molecular structure. This modularity is essential for systematic structure-activity relationship (SAR) studies and for the assembly-line logic of library synthesis.

Q & A

Basic: What are the recommended synthetic routes for 6-Fluoroisoquinolin-4-amine, and how do reaction conditions influence yield?

Answer:

A common approach involves reductive amination or nucleophilic substitution to introduce the fluorine and amine groups. For example, fluorination can be achieved using NaHB(OAc)₃ as a reducing agent in a one-pot reaction, followed by purification via column chromatography (e.g., 10% methanol in dichloromethane) to isolate the product . Key variables affecting yield include:

- Temperature : Room temperature minimizes side reactions during fluorination.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Purification : Gradient elution in chromatography improves separation of byproducts.

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : The fluorine atom induces distinct splitting patterns in aromatic protons (e.g., coupling constants ~8–12 Hz for ortho-fluorine) .

- HRMS : Confirms molecular weight (e.g., calculated for C₉H₇FN₂: 162.06 g/mol) with <2 ppm error .

- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental contamination .

Advanced: How can conflicting data on the biological activity of this compound derivatives be resolved?

Answer:

Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing) across labs .

- Structural analogs : Compare activity of derivatives (e.g., 4-methyl or 6-chloro substitutions) to identify pharmacophores .

- Statistical analysis : Apply bootstrapping or structural equation modeling to assess reproducibility in dose-response curves .

Advanced: What strategies optimize regioselectivity in fluorination reactions for isoquinoline derivatives?

Answer:

- Directing groups : Use meta-directing substituents (e.g., -NO₂) to guide fluorine placement .

- Catalysts : Transition metals (e.g., Pd) enhance C-F bond formation at electron-deficient positions .

- Computational modeling : DFT calculations predict activation barriers for competing reaction pathways .

Advanced: How can researchers address discrepancies in solubility data for this compound across solvents?

Answer:

- Method validation : Use dynamic light scattering (DLS) to detect aggregation in polar solvents .

- Temperature control : Solubility in DMSO varies by >20% between 25°C and 37°C; report experimental conditions explicitly .

- Co-solvency : Add 10% ethanol to aqueous buffers to improve dissolution without altering bioactivity .

Advanced: What mechanistic insights explain the dual role of this compound in kinase inhibition and off-target effects?

Answer:

- Docking studies : Fluorine’s electronegativity enhances hydrogen bonding with ATP-binding pockets, but steric hindrance may reduce selectivity .

- Kinase profiling : Use high-throughput screens (e.g., KinomeScan) to identify off-target interactions .

- SAR analysis : Modify the 4-amine group to balance potency and specificity .

Advanced: How can longitudinal studies improve the assessment of this compound’s metabolic stability?

Answer:

- Time-resolved assays : Monitor metabolite formation (e.g., via LC-MS) over 24–72 hours in hepatocyte models .

- Cross-species comparisons : Rat vs. human liver microsomes reveal species-specific CYP450 interactions .

- Data normalization : Account for batch effects using internal standards (e.g, deuterated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.